1-Cyclohexyl-1H-benzoimidazol-5-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-1H-benzoimidazol-5-ylamine is an organic compound with the molecular formula C13H17N3 and a molecular weight of 215.29 g/mol It features a cyclohexyl group attached to a benzoimidazole ring, which is further substituted with an amine group at the 5-position
Preparation Methods
The synthesis of 1-Cyclohexyl-1H-benzoimidazol-5-ylamine typically involves the following steps:
Cyclohexylation of Benzoimidazole: The initial step involves the cyclohexylation of benzoimidazole. This can be achieved through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-Cyclohexyl-1H-benzoimidazol-5-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts or reagents tailored to the desired transformation.
Scientific Research Applications
1-Cyclohexyl-1H-benzoimidazol-5-ylamine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.
Material Science: It is explored for its use in the synthesis of novel materials with unique properties, such as conductive polymers and advanced composites.
Biological Studies: The compound is used in biological research to study its interactions with various biomolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular functions. Detailed studies are required to elucidate the precise molecular targets and pathways involved in its biological activity .
Comparison with Similar Compounds
1-Cyclohexyl-1H-benzoimidazol-5-ylamine can be compared with other similar compounds, such as:
- 2-Benzyl-1H-benzoimidazol-5-amine
- 5-Methyl-1H-benzoimidazol-2-amine
- 1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine
These compounds share structural similarities with this compound but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activity .
Properties
IUPAC Name |
1-cyclohexylbenzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h6-9,11H,1-5,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUBXOSDBYRFJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2C=CC(=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.